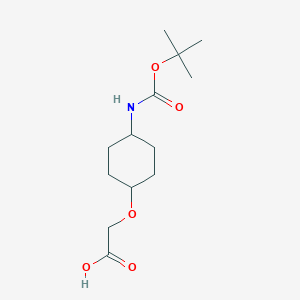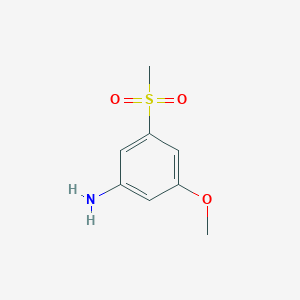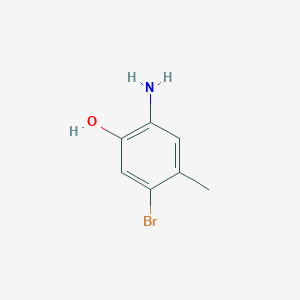
2-Amino-5-bromo-4-methylphenol
Vue d'ensemble
Description
2-Amino-5-bromo-4-methylphenol is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been known to interact with various enzymes and proteins within the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets .
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-Amino-5-bromo-4-methylphenol can be influenced by various environmental factors. For instance, it has been noted that similar compounds may be sensitive to prolonged exposure to air . Additionally, the pH of the environment can also influence the compound’s action, as it can affect the compound’s ionization state, which in turn can influence its absorption and distribution within the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-methylphenol can be achieved through the bromination of 2-Amino-4-methylphenol. The process involves the use of bromine in the presence of an inert solvent such as chloroform. The reaction is typically carried out at low temperatures, around -20 to -15°C, to ensure high selectivity and yield . The reaction mixture is then separated to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous bromination of p-cresol, accurately measuring and mixing the reactants before adding them to the reactor. This method reduces side reactions and improves the selectivity of monobromination, resulting in a higher yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Propriétés
IUPAC Name |
2-amino-5-bromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPERJCSIOEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


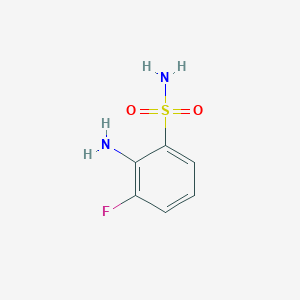
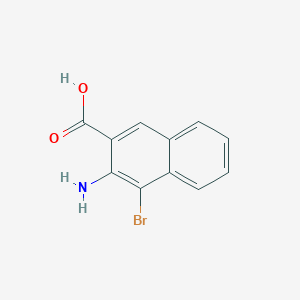
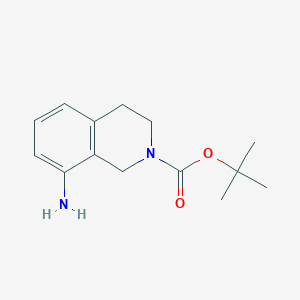
![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)
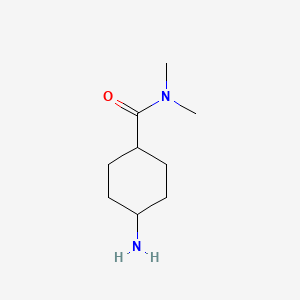
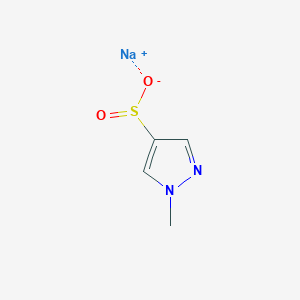

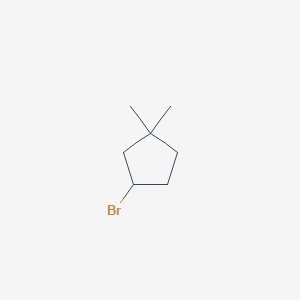
![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)
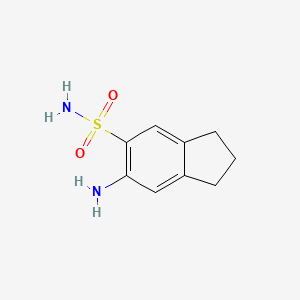
![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)
